

Initial Studies on DPLG3 in Autoimmune Models: A Technical Guide

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Compound of Interest

Compound Name: DPLG3
Cat. No.: B12385057

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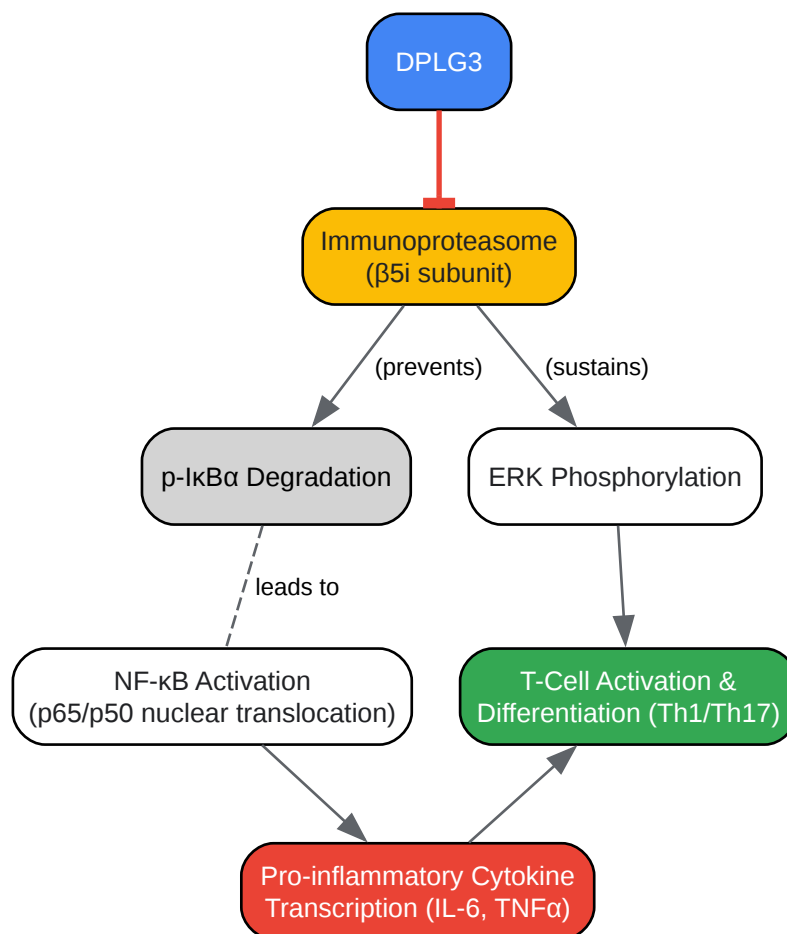
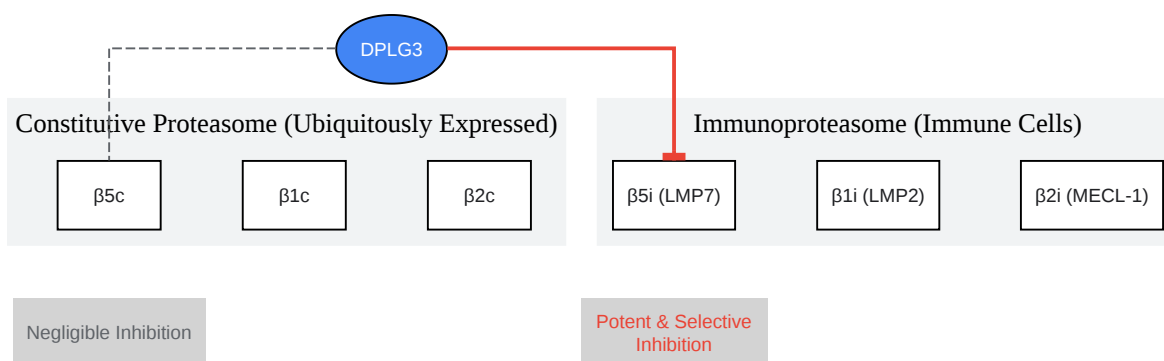
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies and scientific rationale for the investigation of **DPLG3**, a novel immunomodulatory agent, in the context of autoimmune diseases. **DPLG3** is a rationally designed, noncovalent, and highly selective inhibitor of the immunoproteasome chymotryptic subunit $\beta 5i$ (also known as LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in processing antigens for MHC class I presentation and regulating cytokine production and T-cell differentiation[1][2]. Its targeted inhibition represents a promising therapeutic strategy for autoimmune disorders by selectively modulating aberrant immune responses while minimizing the toxicities associated with broader proteasome inhibition[3].

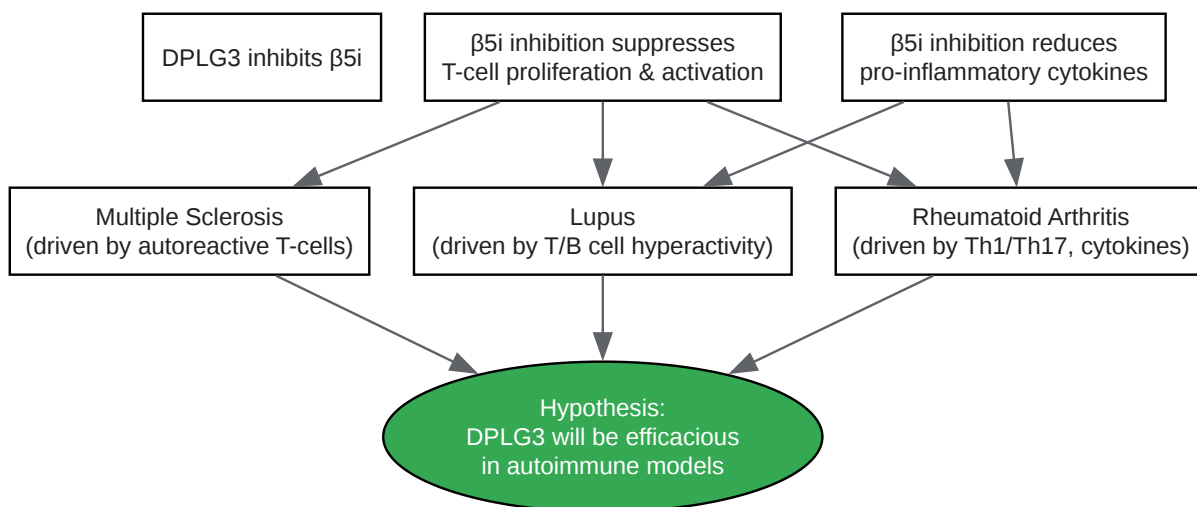
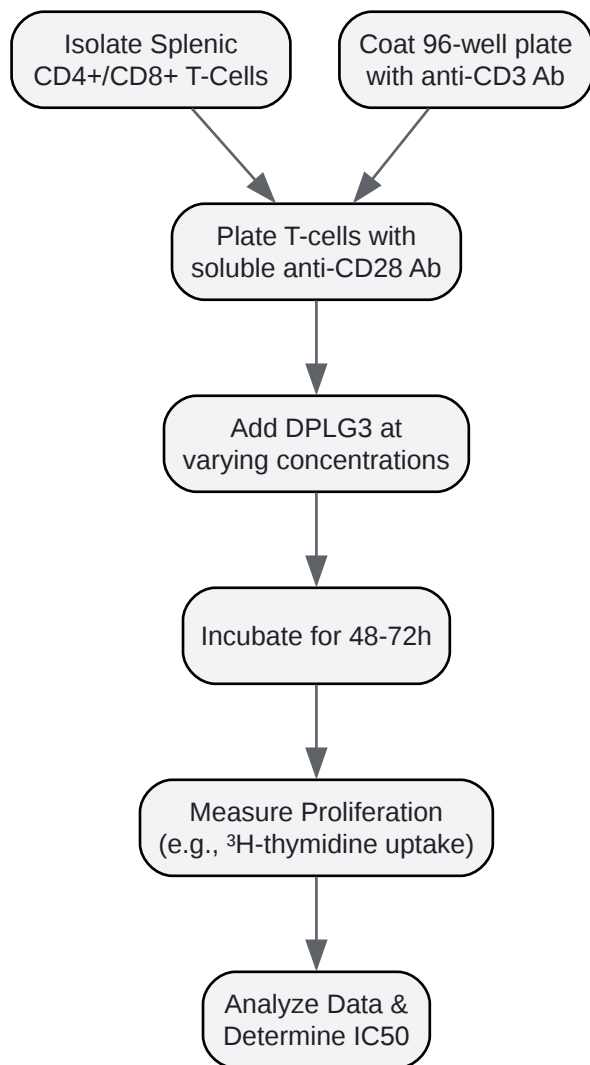
While direct studies of **DPLG3** in classic autoimmune disease models like rheumatoid arthritis (RA), multiple sclerosis (MS), or systemic lupus erythematosus (SLE) are emerging, initial research in related immune-mediated models provides a strong foundation for its therapeutic potential.

Core Mechanism of Action

DPLG3 exhibits high selectivity for the $\beta 5i$ subunit of the immunoproteasome over its constitutive counterpart, $\beta 5c$. This selectivity is attributed to the structural differences between the S1 pockets of $\beta 5i$ and $\beta 5c$; the bulkier, hydrophobic group of **DPLG3** is better accommodated in the enlarged S1 pocket of $\beta 5i$. By inhibiting the chymotryptic-like activity of $\beta 5i$, **DPLG3** disrupts key downstream cellular processes involved in the autoimmune response.



Experimental Workflow: In Vitro T-Cell Assay



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- [3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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